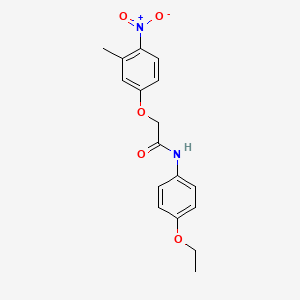
N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide, also known as EPM-102, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the family of nitro-aromatic compounds, which have been shown to have anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is not fully understood, but it is believed to be related to its ability to induce apoptosis, or programmed cell death, in cancer cells. N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. In addition to its anti-cancer properties, N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is the limited availability of studies on its pharmacokinetics and pharmacodynamics, which may limit its potential for clinical use.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide and to determine its potential for clinical use in cancer treatment. Future studies may also explore the use of N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide in combination with other anti-cancer drugs or as a potential treatment for other diseases, such as diabetes and inflammation.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide involves the reaction of 3-methyl-4-nitrophenol with ethyl 4-chloroacetoacetate to form the intermediate compound, 2-(3-methyl-4-nitrophenoxy)acetyl chloride. This intermediate is then reacted with 4-ethoxyaniline to yield the final product, N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies using mouse models have also shown promising results, with N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide significantly inhibiting tumor growth and reducing tumor size.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-14-6-4-13(5-7-14)18-17(20)11-24-15-8-9-16(19(21)22)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMKYEYGOMRBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)

![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)

![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)
![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)

![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)


![N'-(1,3-benzodioxol-5-ylmethylene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5745899.png)
![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)
